Structural Uniqueness: 2-Methyl Substitution vs. Des-Methyl Analog CAS 22320-39-4
4-Benzylidene-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid (C22H19NO2, MW 329.39 g/mol) possesses a 2-methyl substituent that introduces a stereogenic center and increases steric bulk compared to the des-methyl analog 4-benzylidene-1,2,3,4-tetrahydroacridine-9-carboxylic acid (CAS 22320-39-4; C21H17NO2, MW 315.37 g/mol) . This structural difference is quantified by a molecular weight increase of 14.02 g/mol and the addition of a chiral sp3 carbon. In related tetrahydroacridine antibiotic SAR campaigns, the introduction of substituents at the 2-position was shown to be a critical optimization vector for improving potency and metabolic stability, with certain 2-alkyl substitutions enhancing anti-MRSA activity by over 4-fold compared to the unsubstituted scaffold [1]. The chiral center also offers the potential for enantiomer-specific biological activity, a level of differentiation unavailable with the achiral des-methyl analog.
| Evidence Dimension | Molecular weight and stereochemical complexity |
|---|---|
| Target Compound Data | MW 329.39 g/mol; 1 stereogenic center (C-2 methyl) |
| Comparator Or Baseline | CAS 22320-39-4: MW 315.37 g/mol; 0 stereogenic centers |
| Quantified Difference | ΔMW = +14.02 g/mol; additional chiral center |
| Conditions | Calculated from molecular formula; class-level SAR from tetrahydroacridine antibiotic literature |
Why This Matters
The 2-methyl group provides a handle for stereochemical SAR exploration that the des-methyl analog lacks, enabling procurement decisions based on the need for chiral diversity in lead optimization.
- [1] Discovery and optimization of tetrahydroacridine derivatives as a novel class of antibiotics against multidrug-resistant Gram-positive pathogens by targeting type I signal peptidase and disrupting bacterial membrane. European Journal of Medicinal Chemistry, 2024. View Source
